methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate
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Overview
Description
Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate is a synthetic compound belonging to the indole family Indoles are a significant class of heterocyclic compounds that are prevalent in many natural products and pharmaceuticals
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the use of palladium-catalyzed intramolecular oxidative coupling of anilines that are functionalized with electron-withdrawing and electron-donating groups . This method is efficient and provides high regioselectivity and yields.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave-assisted synthesis has been reported to enhance the efficiency of the reaction, reducing reaction times and improving overall yields .
Chemical Reactions Analysis
Types of Reactions
Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions are possible due to the presence of reactive sites on the indole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential therapeutic applications due to its unique structural features.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of viral replication or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
Methyl 2-methyl-1H-indole-3-carboxylate: Used in drug discovery and development.
Uniqueness
Methyl 1H,2H,2aH,3H,7bH-cyclobuta[b]indole-2a-carboxylate is unique due to its cyclobuta[b]indole core, which imparts distinct chemical properties and potential applications. Its ability to undergo various chemical reactions and its potential biological activities make it a valuable compound for research and development.
Properties
CAS No. |
2763756-51-8 |
---|---|
Molecular Formula |
C12H13NO2 |
Molecular Weight |
203.2 |
Purity |
95 |
Origin of Product |
United States |
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